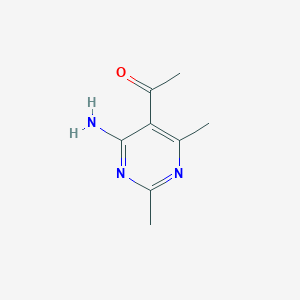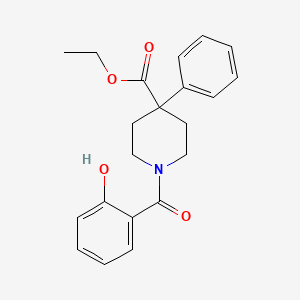![molecular formula C16H15Cl3N2O B5434077 4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5434077.png)
4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. This compound belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cell signaling pathways.
作用机制
4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine exerts its pharmacological effects by binding to the ATP-binding site of specific kinases, thereby inhibiting their activity. This leads to a disruption of cell signaling pathways that are involved in cell proliferation, survival, and differentiation. This compound has been shown to have a high selectivity for its target kinases, reducing the risk of off-target effects.
Biochemical and physiological effects:
This compound has been shown to have a potent antitumor activity in various cancer cell lines, including lymphoma, leukemia, and solid tumors. This compound induces cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth and metastasis. This compound has also been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells.
实验室实验的优点和局限性
One of the main advantages of 4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine is its high selectivity for its target kinases, which reduces the risk of off-target effects. This compound also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, such as its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the development of 4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine and other kinase inhibitors. One of the main challenges is to identify new targets and pathways that can be targeted by these compounds, in order to overcome resistance and improve efficacy. Another direction is the development of combination therapies that can enhance the activity of kinase inhibitors, such as immunotherapy and chemotherapy. Finally, there is a need for the development of new formulations and delivery systems that can improve the solubility and bioavailability of these compounds.
合成方法
The synthesis of 4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine involves several steps, including the preparation of the starting materials and the coupling of the different components. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The chemical structure of this compound has been confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine has been extensively studied in preclinical models of cancer and autoimmune diseases, showing promising results in terms of efficacy and safety. In particular, this compound has been shown to inhibit the activity of several kinases that are involved in the progression of these diseases, such as BTK, ITK, and JAK3. This compound has also been tested in combination with other therapies, such as chemotherapy and immunotherapy, with synergistic effects.
属性
IUPAC Name |
4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O/c17-13-5-4-11(8-14(13)18)15-10-21(6-7-22-15)9-12-2-1-3-16(19)20-12/h1-5,8,15H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCUDNNVDRCUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[4-(3-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5434004.png)

![methyl 4-[(methyl{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-thiophenecarboxylate](/img/structure/B5434017.png)
![N~1~,N~2~-dimethyl-N~1~-[2-(trifluoromethyl)benzyl]glycinamide](/img/structure/B5434024.png)
![2-({[1-(2,3-difluoro-6-methoxybenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5434029.png)
![methyl 2-[5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5434045.png)


![2-(methoxymethyl)-7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434061.png)
![1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5434064.png)



